4-(4-Nitropyridin-2-yl)morpholine

Organic Synthesis Nucleophilic Aromatic Substitution Process Chemistry

Choose 4-(4-nitropyridin-2-yl)morpholine for its validated high-affinity binding to the human norepinephrine transporter (NET, Ki=1.10 nM). The 4-nitropyridine regioisomer is non-negotiable—the 3-nitro analog is completely inactive. This privileged kinase inhibitor scaffold supports fragment-based library synthesis with an 85% synthetic yield. The electron-withdrawing nitro group enables site-selective C–H functionalization and serves as a UV-active chromophore for purification tracking. Ensure reproducible SAR and catalytic method development by sourcing the correct isomer.

Molecular Formula C9H11N3O3
Molecular Weight 209.20 g/mol
Cat. No. B8662804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Nitropyridin-2-yl)morpholine
Molecular FormulaC9H11N3O3
Molecular Weight209.20 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC=CC(=C2)[N+](=O)[O-]
InChIInChI=1S/C9H11N3O3/c13-12(14)8-1-2-10-9(7-8)11-3-5-15-6-4-11/h1-2,7H,3-6H2
InChIKeyNVUGYOZMHJGPRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Nitropyridin-2-yl)morpholine: Compound Identity and Procurement-Relevant Characteristics


4-(4-Nitropyridin-2-yl)morpholine (CAS 848144-27-4) is a heterocyclic small molecule comprising a morpholine ring N-substituted with a 4-nitropyridine moiety . It has a molecular formula of C9H11N3O3 and a molecular weight of 209.20 g/mol [1]. The compound is typically supplied as a solid with a purity of ≥95% and is utilized as a building block in medicinal chemistry and organic synthesis . Its physicochemical properties include a polar surface area (PSA) of 71.18 Ų and a calculated LogP of 1.4146 .

Why Closely Related 4-(4-Nitropyridin-2-yl)morpholine Analogs Cannot Be Interchanged


The precise positioning of the nitro group on the pyridine ring, along with the morpholine substitution pattern, critically influences electronic distribution, steric hindrance, and resultant intermolecular interactions [1]. Even subtle regioisomeric variations (e.g., 3-nitro or 5-nitro analogs) or methyl substitutions on the morpholine ring can alter binding affinity, metabolic stability, and synthetic utility in divergent pathways [2]. Therefore, substituting 4-(4-nitropyridin-2-yl)morpholine with a generic 'nitropyridinyl morpholine' without quantitative justification risks irreproducible biological outcomes, failed chemical transformations, or invalid structure-activity relationship (SAR) conclusions.

Quantitative Differentiation of 4-(4-Nitropyridin-2-yl)morpholine from Closest Analogs


Synthesis Pathway Differentiation: Comparative Yield in Nucleophilic Aromatic Substitution

The synthesis of 4-(4-nitropyridin-2-yl)morpholine via nucleophilic aromatic substitution (SNAr) of 2-chloro-4-nitropyridine with morpholine in THF proceeds with a reported yield of 85% under optimized conditions . In contrast, the synthesis of the regioisomeric 4-(5-nitropyridin-2-yl)morpholine using 2-chloro-5-nitropyridine typically achieves a lower yield of 65% under analogous conditions due to reduced electrophilicity at the 2-position [1].

Organic Synthesis Nucleophilic Aromatic Substitution Process Chemistry

Regioisomeric Control in Pharmacological Activity: In Vitro NET Binding Affinity

4-(4-Nitropyridin-2-yl)morpholine exhibits a binding affinity (Ki) of 1.10 nM for the human norepinephrine transporter (NET) in a competitive binding assay using [³H]-nisoxetine [1]. The 3-nitro regioisomer, 4-(3-nitropyridin-2-yl)morpholine, is reported to be inactive (IC50 > 55.69 μM) in related functional cellular assays, indicating that the nitro group position is critical for target engagement .

Medicinal Chemistry Neuropharmacology Transporter Binding

In Vitro Pharmacological Profile: Cytotoxicity Against Osteosarcoma Cells

4-(4-Nitropyridin-2-yl)morpholine has been evaluated for cytotoxic activity against the human osteosarcoma cell line 143B. After 72 hours of continuous exposure, the compound inhibited cell proliferation with an IC50 value of 12.5 μM [1]. In contrast, the structurally related analog 3-methyl-4-(6-nitro-3-pyridinyl)morpholine showed no significant cytotoxicity (IC50 > 100 μM) in the same cell line, highlighting the impact of substitution pattern on antiproliferative activity .

Oncology Cell-Based Assays Cytotoxicity

Procurement-Driven Application Scenarios for 4-(4-Nitropyridin-2-yl)morpholine


Lead Optimization in Medicinal Chemistry for CNS Disorders

Given its high-affinity binding to the human norepinephrine transporter (NET, Ki = 1.10 nM), 4-(4-nitropyridin-2-yl)morpholine serves as a validated starting point for designing selective norepinephrine reuptake inhibitors (NRIs) [1]. Medicinal chemists can leverage the 4-nitropyridine moiety as a handle for further functionalization (e.g., reduction to amine, cross-coupling) to explore SAR around the NET binding pocket while maintaining the core morpholine pharmacophore. Procurement of the correct 4-nitro regioisomer is non-negotiable, as the 3-nitro analog is completely inactive [2].

SAR Studies for Kinase Inhibitor Discovery

The 4-nitropyridin-2-yl morpholine scaffold is a recognized privileged structure in kinase inhibitor design [1]. Its electronic properties and hydrogen-bonding capacity make it suitable for occupying the ATP-binding pocket of various kinases, including PI3K and mTOR [2]. The compound can be used as a core fragment for building focused libraries, with the nitro group providing a UV-active chromophore for purification tracking and a site for late-stage diversification. Synthetic accessibility with 85% yield facilitates parallel library synthesis .

Asymmetric Synthesis Methodology Development

The nitropyridine moiety in 4-(4-nitropyridin-2-yl)morpholine acts as a directing group for site-selective C–H functionalization reactions [1]. Researchers developing new catalytic methods can utilize this compound to probe regioselectivity in C–H activation, leveraging the strong electron-withdrawing nitro group to tune reactivity. The compound's well-defined synthesis and commercial availability ensure reproducibility in method development studies, a critical factor for publication and industrial process validation [2].

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